Reveromycin D
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Overview
Description
The compound Reveromycin D is a complex organic molecule with a unique structure that includes multiple chiral centers, double bonds, and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:
Formation of the spirocyclic core: This step often involves cyclization reactions using appropriate precursors and catalysts.
Introduction of functional groups: Various functional groups such as carboxylic acids, hydroxyl groups, and double bonds are introduced through reactions like oxidation, reduction, and substitution.
Chiral resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or crystallization may be employed to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting enzyme activity by occupying the active site.
Modulation of signaling pathways: Affecting cellular signaling by interacting with receptors or other proteins.
Induction of cellular responses: Triggering specific cellular responses, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Reveromycin D: A similar compound with slight variations in functional groups or stereochemistry.
4,4’-Difluorobenzophenone: An organic compound with a different structure but similar functional groups.
Uniqueness
This compound is unique due to its complex structure, multiple chiral centers, and diverse functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
144860-70-8 |
---|---|
Molecular Formula |
C37H54O11 |
Molecular Weight |
674.8 g/mol |
IUPAC Name |
(2E,4S,5S,6E,8E)-10-[(2S,3S,6R,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid |
InChI |
InChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36-,37+/m0/s1 |
InChI Key |
VYOFNCHDOAZCMT-XKAHJHDZSA-N |
SMILES |
CCCCCC1(CC(OC2(C1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O |
Isomeric SMILES |
CCCCC[C@@]1(CC[C@@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O |
Canonical SMILES |
CCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O |
Appearance |
Tan Lyophilisate |
Synonyms |
REVEROMYCIN D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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